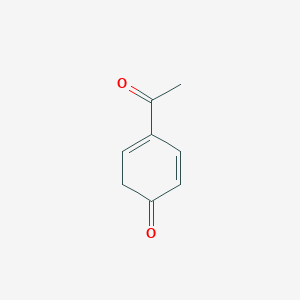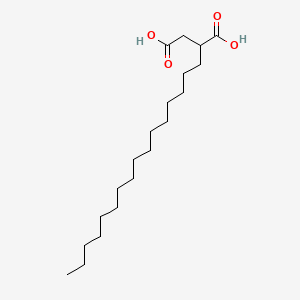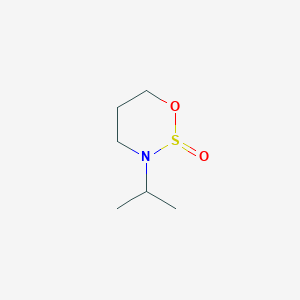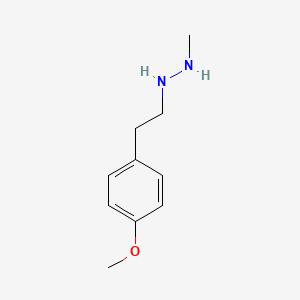
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadienone, characterized by the presence of an acetyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) typically involves the acetylation of 2,4-cyclohexadienone. One common method is the Friedel-Crafts acylation reaction, where 2,4-cyclohexadienone reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of 2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl group or the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexadienone ring can undergo various transformations. These interactions can modulate biological activities and chemical reactivity, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Cyclohexadien-1-one: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetylphenol: Contains a phenol group instead of the cyclohexadienone ring, leading to different chemical properties.
2,5-Cyclohexadien-1-one: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) is unique due to the presence of both the acetyl group and the cyclohexadienone ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8O2 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-acetylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-4H,5H2,1H3 |
Clé InChI |
PWMQXOFRTGZQPF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)

![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)

![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)



![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
